![molecular formula C15H15N5O2S B493854 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid CAS No. 632300-63-1](/img/structure/B493854.png)
2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid” is a bioactive small molecule . It is an adenine analog and belongs to the category of 9-benzyl-8-hydroxyadenine derivatives . It contains a glycine molecule attached to the benzyl group . This compound has been found to have potent anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a purine ring system with a benzyl group and a thio-propanoic acid group . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.38 g/mol . It has a predicted boiling point of 623.3±65.0 °C and a predicted density of 1.50±0.1 g/cm3 . The pKa is predicted to be 3.06±0.10 .Applications De Recherche Scientifique
Synthesis and Immunobiological Activity
One of the primary research areas involves the synthesis of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives, including those modified at the 6 position of the purine base. These modifications aim to explore the compounds' immunostimulatory and immunomodulatory potency. For instance, Doláková et al. (2005) reported the preparation of derivatives substituted with various groups such as dimethylamino, cyclopropylamino, and sulfanyl, among others. These compounds were evaluated for their ability to enhance the secretion of chemokines and augment nitric oxide biosynthesis, with the 2-amino-6-sulfanylpurine derivative showing significant activity (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Chemical Modification and Characterization
Research also extends to the chemical modification and characterization of compounds related to 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid to understand their structural and chemical properties better. For example, Yahyazadeh (2014) described the synthesis and characterization of 6-Carbamoyl-2-Alkyl-9-(Phenyl or Benzyl)-9H-Purines, highlighting the significance of intramolecular hydrogen bonding in these compounds and their spectroscopic data analysis, which aids in elucidating their structural framework and potential biological applications Yahyazadeh (2014).
Novel Purine-Amino Acid Conjugates
Further investigations have led to the creation of novel purine-amino acid conjugates. Čapek, Pohl, and Hocek (2005) synthesized enantiomerically pure 4-(purin-6-yl)phenylalanines and their nucleosides, presenting a new class of stable amino acid-purine conjugates. These conjugates were achieved through palladium-catalyzed cross-coupling reactions, showcasing an innovative approach to combining purine bases with amino acids to potentially influence biological systems at the molecular level (Čapek, Pohl, & Hocek, 2005).
Application in Polymer Modification
The compound's derivatives have also been explored for their application in modifying polymers, such as in the study by Aly and El-Mohdy (2015), where radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amine compounds. This modification aimed to enhance the polymers' swelling properties and thermal stability, suggesting potential medical applications due to the improved biological activities of the modified polymers (Aly & El-Mohdy, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(6-amino-9-benzylpurin-8-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(14(21)22)23-15-19-11-12(16)17-8-18-13(11)20(15)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,21,22)(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVMCMHDZFAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N=CN=C2N1CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

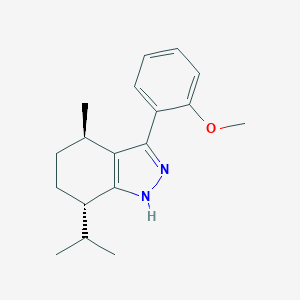
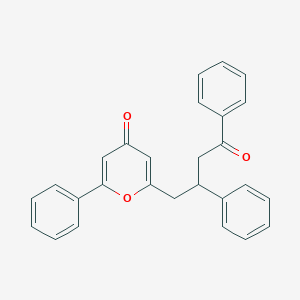


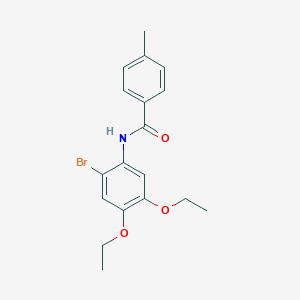
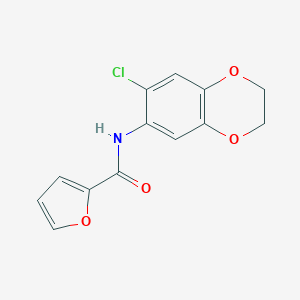
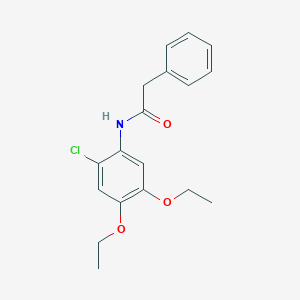
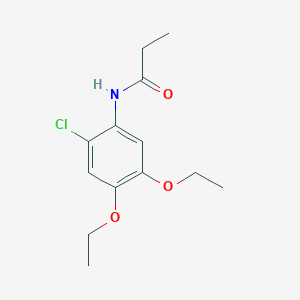
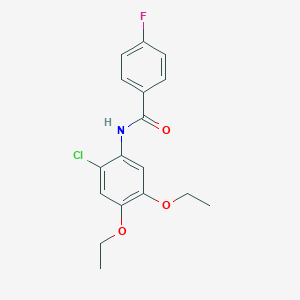
![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)

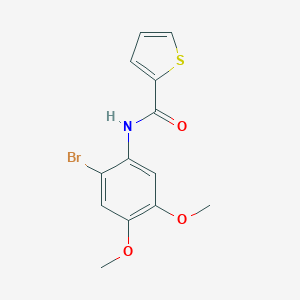
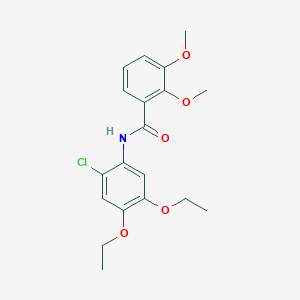
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)